Antimon(V)-fluorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

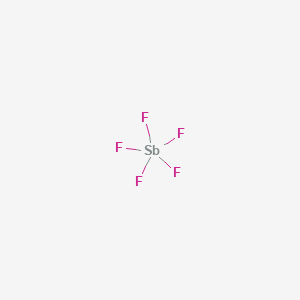

Antimony pentafluoride appears as a colorless, oily liquid. Fumes irritate the eyes and mucous membranes. Toxic. Corrosive to metals and tissue. Extremely dangerous to tissue; its burns may be followed by gangrene. Only shipped in cylinders. Under prolonged exposure to heat cylinders may violently rupture and rocket. Used to make other chemicals as well as a catalyst in the manufacture of other chemicals.

Wissenschaftliche Forschungsanwendungen

Fluorierung organischer Verbindungen

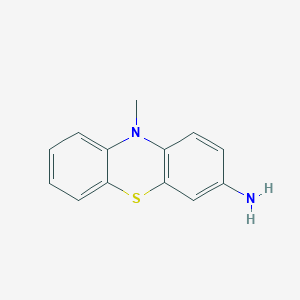

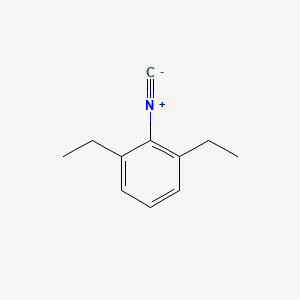

Antimon(V)-fluorid wird hauptsächlich für die Fluorierung organischer Verbindungen verwendet {svg_1}. Es ist eine starke Lewis-Säure, die mit organischen Verbindungen reagiert und es zu einem wichtigen Bestandteil dieses Prozesses macht {svg_2}.

Herstellung von Supersäuren

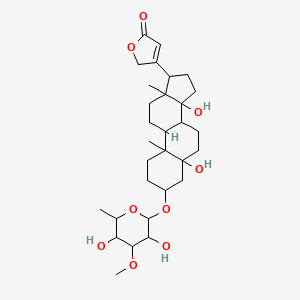

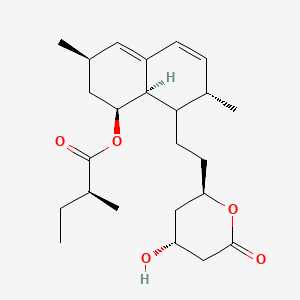

This compound wird zur Herstellung von Supersäuren verwendet {svg_3}. In Kombination mit Fluorwasserstoffsäure (HSO3F) bildet es eine Mischung, die als „Magische Säure“ bekannt ist und eine Supersäure darstellt {svg_4}. Diese Mischung ist in der Lage, fast alle organischen Verbindungen zu protonieren und zu lösen {svg_5}.

Katalyse

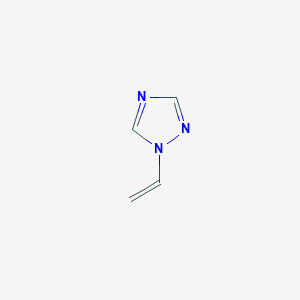

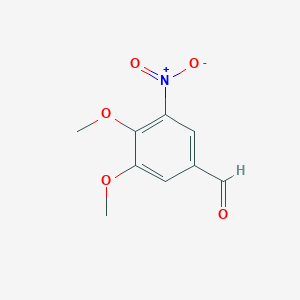

This compound wird als Katalysator in verschiedenen industriellen Prozessen eingesetzt {svg_6}. Seine Fähigkeit, fast alle organischen Verbindungen zu protonieren und zu lösen, macht es zu einem wertvollen Katalysator in diesen Prozessen {svg_7}.

Hydrofluorierung

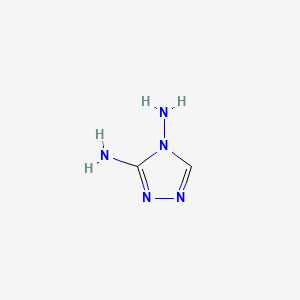

Diese Verbindung wird auch bei der Hydrofluorierung verwendet, einem Prozess, bei dem Wasserstoff fluorid zu einer Verbindung hinzugefügt wird {svg_8}.

Forschung an Carbokationen

This compound wurde in der Forschung an Carbokationen eingesetzt {svg_9}. In den 1960er Jahren verwendeten Chemiker eine Mischung aus HSO3F und SbF5, um Hydridgruppen aus organischen Verbindungen zu extrahieren, was zur Bildung stabiler tert-Butyl-Kationen führte {svg_10}.

Produktion von Fluor

This compound wurde in der ersten Reaktion verwendet, bei der Fluoride zur Herstellung von Fluor verwendet wurden {svg_11}. Dies unterstreicht seine Bedeutung in der Geschichte der chemischen Forschung und seine anhaltende Relevanz im Bereich der Fluorproduktion {svg_12}.

Assoziierte Flüssigkeitsforschung

This compound ist unter Umgebungsbedingungen eine stark assoziierte Flüssigkeit {svg_13}. Es war Gegenstand von ab-initio-Molekulardynamikstudien, um seine Struktur zu untersuchen {svg_14}.

Metallproduktion

This compound wird in der Metallproduktion verwendet, insbesondere in sauerstoffempfindlichen Anwendungen {svg_15}. Es dient als wasserunlösliche Antimonquelle {svg_16}.

Wirkmechanismus

Target of Action

Antimony pentafluoride (SbF5) is a strong Lewis acid . It is known for its ability to react with almost all known compounds . Its primary targets are organic compounds, which it can protonate and dissolve .

Mode of Action

Antimony pentafluoride interacts with its targets by acting as a strong Lewis acid . It can protonate and dissolve almost all organic compounds . This strong Lewis acid is notable for its ability to react violently with water, attack the skin and eyes, and corrode metals .

Biochemical Pathways

It is known that sbf5 can oxidize oxygen in the presence of fluorine . It can also make very strong acids when mixed with hydrogen fluoride .

Pharmacokinetics

It is known that sbf5 is extremely toxic, corrosive, and hazardous to health . It releases hydrofluoric acid upon contact with water and biological tissues .

Result of Action

The result of antimony pentafluoride’s action is the formation of strong acids when mixed with hydrogen fluoride . It can also cause severe burns upon contact with eyes or skin . It is extremely toxic and can be lethal .

Action Environment

Antimony pentafluoride is reactive in various environments. It reacts violently with water to form poisonous hydrogen fluoride fumes . If confined and wet, it can cause an explosion . It may cause fire in contact with combustible material . It is also known to be highly reactive in air, forming small amounts of hydrogen fluoride . Therefore, the environment significantly influences the compound’s action, efficacy, and stability.

Eigenschaften

| { "Design of the Synthesis Pathway": "Antimony pentafluoride can be synthesized by reacting antimony trifluoride with fluorine gas in the presence of a catalyst.", "Starting Materials": ["Antimony trifluoride", "Fluorine gas"], "Reaction": [ "Step 1: Antimony trifluoride is placed in a reaction vessel.", "Step 2: Fluorine gas is introduced into the reaction vessel in the presence of a catalyst such as iron or nickel.", "Step 3: The reaction mixture is heated to a temperature of around 200-300°C and allowed to react for several hours.", "Step 4: Antimony pentafluoride is formed as a white solid and can be collected by filtration or sublimation." ] } | |

CAS-Nummer |

7783-70-2 |

Molekularformel |

F5Sb |

Molekulargewicht |

216.752 g/mol |

IUPAC-Name |

antimony(5+);pentafluoride |

InChI |

InChI=1S/5FH.Sb/h5*1H;/q;;;;;+5/p-5 |

InChI-Schlüssel |

VBVBHWZYQGJZLR-UHFFFAOYSA-I |

SMILES |

F[Sb](F)(F)(F)F |

Kanonische SMILES |

[F-].[F-].[F-].[F-].[F-].[Sb+5] |

Siedepunkt |

286 °F at 760 mm Hg (EPA, 1998) 141 °C |

Color/Form |

Hygroscopic, moderately viscous liquid Hygroscopic, viscous liquid Oily, colorless liquid |

Dichte |

3.097 at 78.44 °F (EPA, 1998) 3.10 g/cu cm Relative density (water = 1): 3.00 |

melting_point |

47 °F (EPA, 1998) 8.3 °C |

| 7783-70-2 | |

Physikalische Beschreibung |

Antimony pentafluoride appears as a colorless, oily liquid. Fumes irritate the eyes and mucous membranes. Toxic. Corrosive to metals and tissue. Extremely dangerous to tissue; its burns may be followed by gangrene. Only shipped in cylinders. Under prolonged exposure to heat cylinders may violently rupture and rocket. Used to make other chemicals as well as a catalyst in the manufacture of other chemicals. OILY COLOURLESS HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. |

Piktogramme |

Corrosive; Irritant; Environmental Hazard |

Haltbarkeit |

Stable under recommended storage conditions. |

Löslichkeit |

Reacts violently with water Soluble in water and potassium fluoride Soluble in potassium fluoride (KF), liquid sulfur dioxide Solubility in water: reaction |

Synonyme |

antimony pentafluoride SbF5 cpd |

Dampfdruck |

Vapor pressure, kPa at 25 °C: 1.33 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-imino-N,13-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1205238.png)

![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)

![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)